![molecular formula C20H21FN2O4S B2952670 [2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone CAS No. 851806-88-7](/img/structure/B2952670.png)

[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

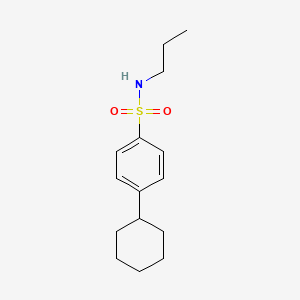

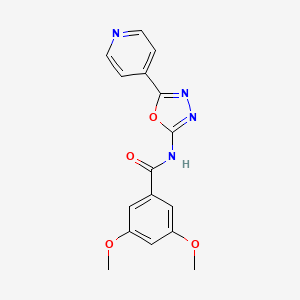

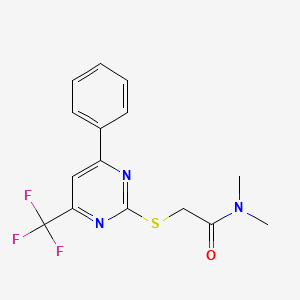

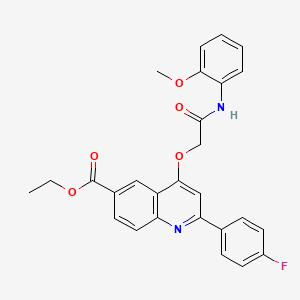

[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

A study by Moreno-Fuquen et al. (2019) detailed an efficient approach for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement, serving as strategic intermediates for further chemical modifications. This work underscores the utility of catalyst- and solvent-free conditions in synthesizing complex molecules, which may have relevance to compounds structurally related to [2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone (Moreno-Fuquen et al., 2019).

Improved Synthesis Processes

L. Hong (2004) described an improved synthesis process for flubenimidazole, highlighting an increase in yield and product quality. This process optimization could inform similar advancements in the synthesis of related compounds, including this compound, by applying stepwise temperature increases and intermediate filtration techniques (L. Hong, 2004).

Fluorination to Enhance Photostability

Research by Woydziak et al. (2012) on fluorinated fluorophores illustrates the significance of fluorination in enhancing photostability and spectroscopic properties of organic molecules. By synthesizing fluorinated analogues through nucleophilic aromatic substitution reactions, this work provides insights into how similar methodologies could be applied to the synthesis and functionalization of this compound for potential use in fluorescent probes or other photostable materials (Woydziak et al., 2012).

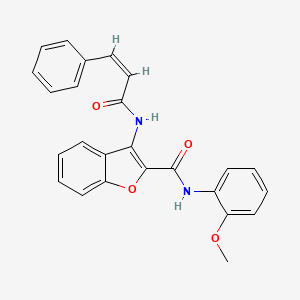

Anti-Tumor Agent Development

A study by Hayakawa et al. (2004) on the synthesis of benzofuran derivatives as anti-tumor agents demonstrates the potential therapeutic applications of structurally complex molecules. The optimized derivative synthesized in their study, which showed selective cytotoxicity against tumorigenic cell lines, exemplifies the kind of targeted molecular design that could be pursued with this compound (Hayakawa et al., 2004).

Formulation for Increased In Vivo Exposure

Research by Burton et al. (2012) focused on developing a suitable formulation for a poorly water-soluble compound, highlighting the challenges and strategies in enhancing the bioavailability of such compounds. This study's findings could inform formulation approaches for increasing the in vivo exposure of related compounds, potentially improving their therapeutic efficacy (Burton et al., 2012).

Mechanism of Action

Target of Action

Similar compounds with benzimidazole moieties have been found to targetFtsZ , a key functional protein in bacterial cell division . This protein is currently considered a potential target for the development of novel antibacterial agents .

Mode of Action

For instance, compounds targeting FtsZ typically inhibit the protein’s activity, preventing bacterial cell division and thus halting bacterial growth .

Biochemical Pathways

Disruption of this pathway can lead to inhibition of bacterial growth .

Result of Action

Based on the potential target of ftsz, it can be inferred that the compound likely inhibits bacterial cell division, leading to a halt in bacterial growth .

properties

IUPAC Name |

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4S/c1-25-16-10-14(11-17(26-2)18(16)27-3)19(24)23-9-8-22-20(23)28-12-13-6-4-5-7-15(13)21/h4-7,10-11H,8-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYCGMPRFSXTGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2952587.png)

![2,5-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2952588.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2952590.png)

![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)

![3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2952600.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2952602.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2952607.png)

![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2952610.png)